

An In-depth Technical Guide to Identifying Endogenous Ligands for GPR35

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Abstract

G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in a range of physiological and pathological processes, including inflammation, metabolic disorders, and cardiovascular disease. Despite its therapeutic potential, the identity of its definitive endogenous ligand remains elusive, hindering drug development efforts. This technical guide provides a comprehensive overview of the current understanding of GPR35, with a focus on the methodologies and data related to the identification of its endogenous ligands. We present a detailed summary of proposed endogenous agonists, quantitative data on their activity, and step-by-step protocols for key experimental assays. Furthermore, we visualize the complex signaling pathways associated with GPR35 activation to facilitate a deeper understanding of its function.

Introduction to GPR35

GPR35, discovered in 1998, is a class A G protein-coupled receptor (GPCR) that is highly expressed in immune cells, the gastrointestinal tract, and the central nervous system. Its association with various diseases has made it an attractive target for therapeutic intervention. However, the deorphanization of GPR35 has been challenging due to the low potency and species-specific activity of many proposed ligands. This guide aims to provide researchers with the necessary information to navigate the complexities of GPR35 ligand identification and characterization.

Putative Endogenous Ligands of GPR35

While no single endogenous ligand has been definitively confirmed for GPR35, several candidates have been proposed and investigated. The primary candidates include metabolites of tryptophan and serotonin, as well as a phospholipid derivative. The chemokine CXCL17 was also initially suggested as a ligand, but subsequent research has cast doubt on this interaction.

Kynurenic Acid (KYNA)

Kynurenic acid, a metabolite of tryptophan, was one of the first proposed endogenous ligands for GPR35.^{[1][2]} However, its potency exhibits significant species-dependent differences, being considerably higher in rodents than in humans.^{[1][3]} This discrepancy has led to debate about its physiological relevance as a primary endogenous agonist in humans.^[1]

Lysophosphatidic Acid (LPA)

Lysophosphatidic acid, a bioactive phospholipid, has also been suggested to activate GPR35.^{[4][5]} Some studies have shown that LPA can induce GPR35-dependent signaling; however, other reports have failed to replicate these findings, leaving its role as a true endogenous ligand uncertain.^{[5][6]}

5-Hydroxyindoleacetic Acid (5-HIAA)

More recently, the major metabolite of serotonin, 5-hydroxyindoleacetic acid, has been identified as a potential endogenous ligand for GPR35.^[5] Studies have shown that 5-HIAA can act as a chemoattractant for neutrophils in a GPR35-dependent manner, suggesting a role in inflammatory responses.^[7]

The Controversy of CXCL17

The chemokine CXCL17 was initially reported to be an endogenous ligand for GPR35. However, several subsequent studies have failed to demonstrate a direct interaction or functional activation of GPR35 by CXCL17 in various assay systems.^[1]

Quantitative Data on Endogenous Ligand Activity

The potency of proposed endogenous ligands for GPR35 varies significantly across species. The following table summarizes the available EC50 values for the primary candidates in

human, mouse, and rat orthologs.

Ligand	Species	Assay Type	Reported EC50	Citation
Kynurenic Acid	Human	Calcium Mobilization	39 μ M	[3]
Mouse	Calcium Mobilization	11 μ M	[3]	
Rat	Calcium Mobilization	7 μ M	[3]	
Lysophosphatidic Acid (2-oleoyl-LPA)	Human	Calcium Mobilization	~36 nM (for GPR87)	[6]
5-Hydroxyindoleacetic Acid (5-HIAA)	Mouse	Chemotaxis	Potent chemoattractant	[7]
Human	Chemotaxis	Potent chemoattractant	[7]	

Note: Data for LPA is often in the context of other LPA receptors, and direct EC50 values for GPR35 are not consistently reported. The activity of 5-HIAA is primarily characterized by its chemoattractant properties rather than a specific EC50 value in binding or signaling assays.

Experimental Protocols for Ligand Identification

The identification and characterization of GPR35 ligands rely on a variety of in vitro functional assays. These assays are designed to measure different aspects of receptor activation, from direct G protein coupling to downstream signaling events.

β -Arrestin Recruitment Assays (e.g., Tango Assay)

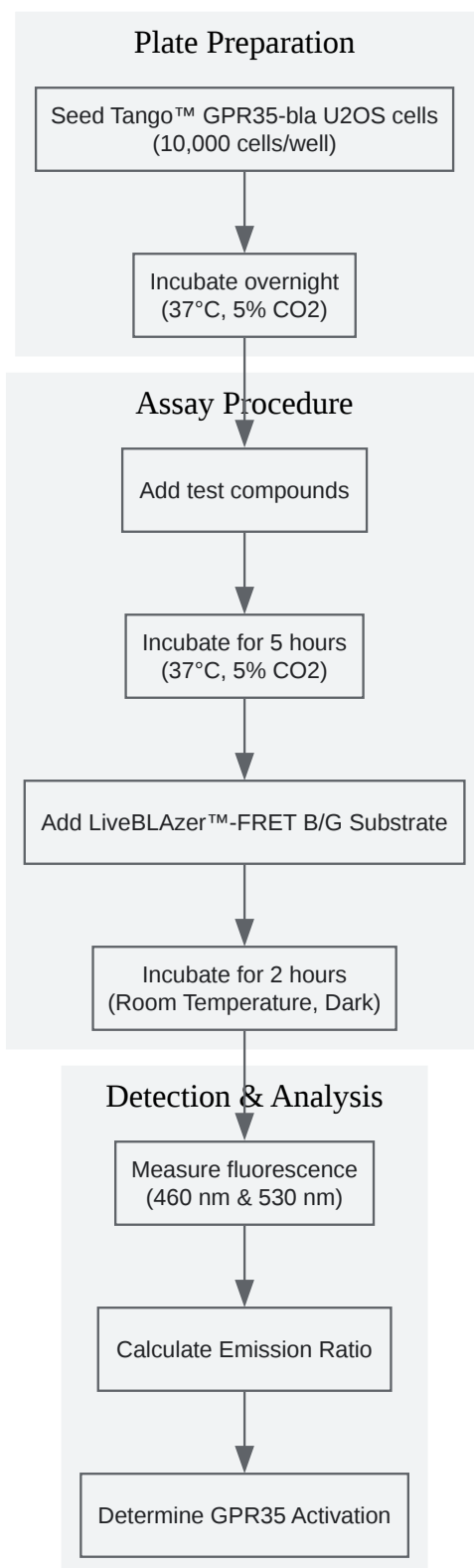
β -arrestin recruitment is a common and robust method for assessing GPCR activation, independent of G protein coupling preference. The Tango assay is a proprietary example of such an assay.

Principle: This assay utilizes a chimeric receptor where the C-terminus is fused to a transcription factor, which is preceded by a protease cleavage site. A separate construct expresses a fusion of β -arrestin and a protease. Upon ligand-induced receptor activation and subsequent β -arrestin recruitment, the protease cleaves the transcription factor from the receptor, allowing it to translocate to the nucleus and drive the expression of a reporter gene (e.g., β -lactamase or luciferase).^{[8][9][10]}

Detailed Protocol (Tango™ GPR35-bla U2OS Assay):

- **Cell Plating:** Seed Tango™ GPR35-bla U2OS cells in a 384-well, black-walled, clear-bottom plate at a density of 10,000 cells per well in assay medium. Incubate overnight at 37°C in 5% CO₂.
- **Compound Preparation:** Prepare serial dilutions of the test compounds (potential ligands) in the assay medium.
- **Ligand Stimulation:** Add the diluted compounds to the cell plate and incubate for 5 hours at 37°C in 5% CO₂.
- **Substrate Addition:** Prepare the LiveBLAzer™-FRET B/G Substrate mixture according to the manufacturer's instructions and add it to each well.
- **Incubation:** Incubate the plate at room temperature for 2 hours in the dark.
- **Detection:** Measure the fluorescence emission at 460 nm and 530 nm using a fluorescence plate reader. The ratio of these two emissions indicates the extent of β -lactamase activity and, consequently, GPR35 activation.

Experimental Workflow for β -Arrestin Recruitment Assay



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Caption: Workflow for GPR35 β -Arrestin Recruitment Assay.

Calcium Mobilization Assays (e.g., FLIPR Assay)

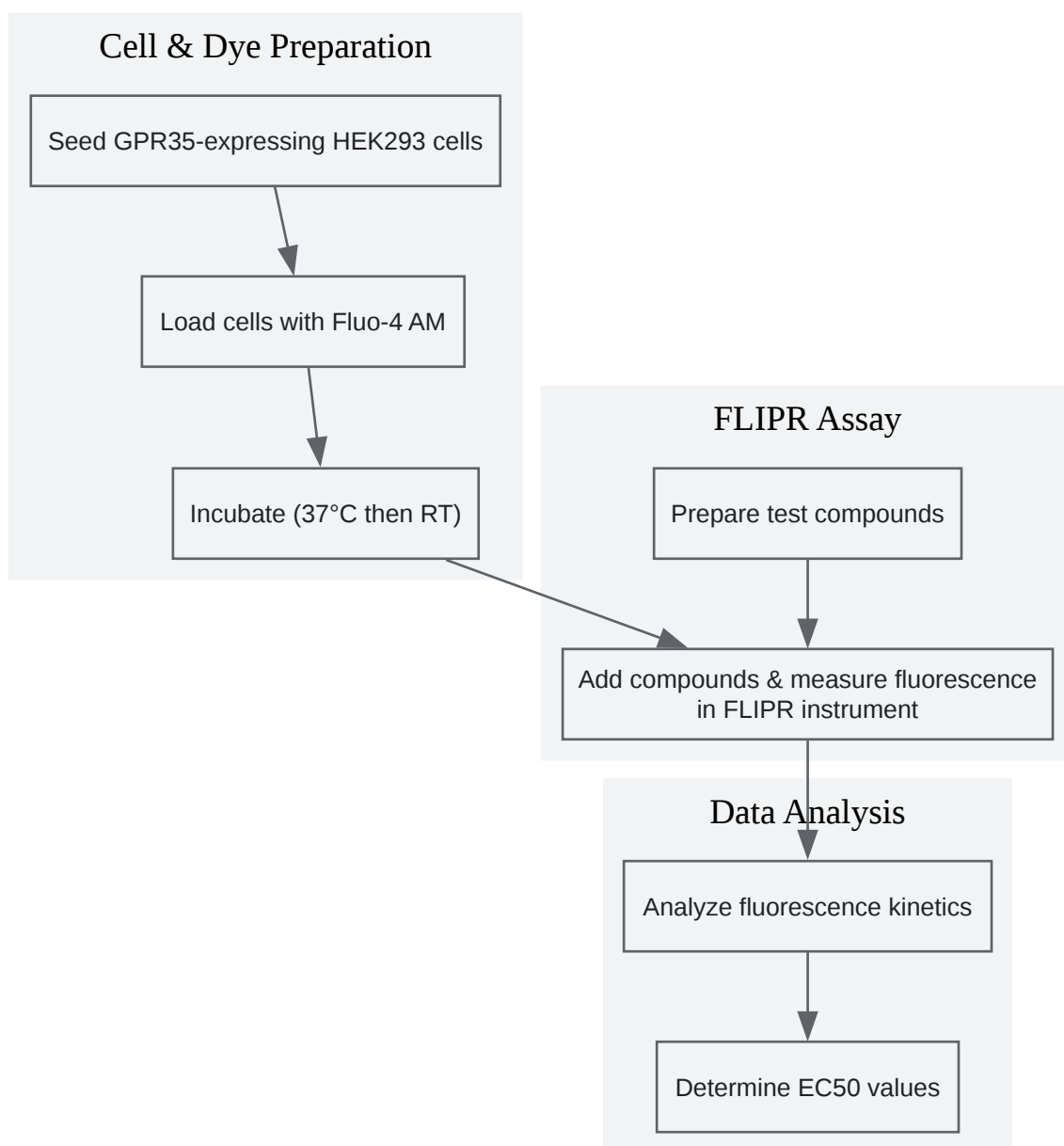
Calcium mobilization assays are used to measure G α q-mediated signaling or signaling that can be redirected through promiscuous G proteins like G α 16 to elicit a calcium response.

Principle: Cells expressing GPR35 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon activation of the Gq pathway, phospholipase C (PLC) is activated, leading to the production of inositol trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. The fluorescent dye binds to the increased intracellular calcium, resulting in a detectable increase in fluorescence.^{[3][11]}

Detailed Protocol (FLIPR Calcium Assay using HEK293 cells):

- **Cell Plating:** Seed HEK293 cells stably or transiently expressing GPR35 in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.
- **Dye Loading:** Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye extrusion.
- **Incubation:** Remove the culture medium from the cells and add the dye loading buffer. Incubate for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature.
- **Compound Addition:** Prepare serial dilutions of the test compounds in an appropriate assay buffer.
- **Detection:** Place the cell plate and the compound plate into a FLIPR (Fluorometric Imaging Plate Reader) instrument. The instrument will add the compounds to the cells and simultaneously measure the fluorescence intensity over time. An increase in fluorescence indicates a calcium response.

Experimental Workflow for Calcium Mobilization Assay



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Caption: Workflow for GPR35 Calcium Mobilization Assay.

GTPyS Binding Assay

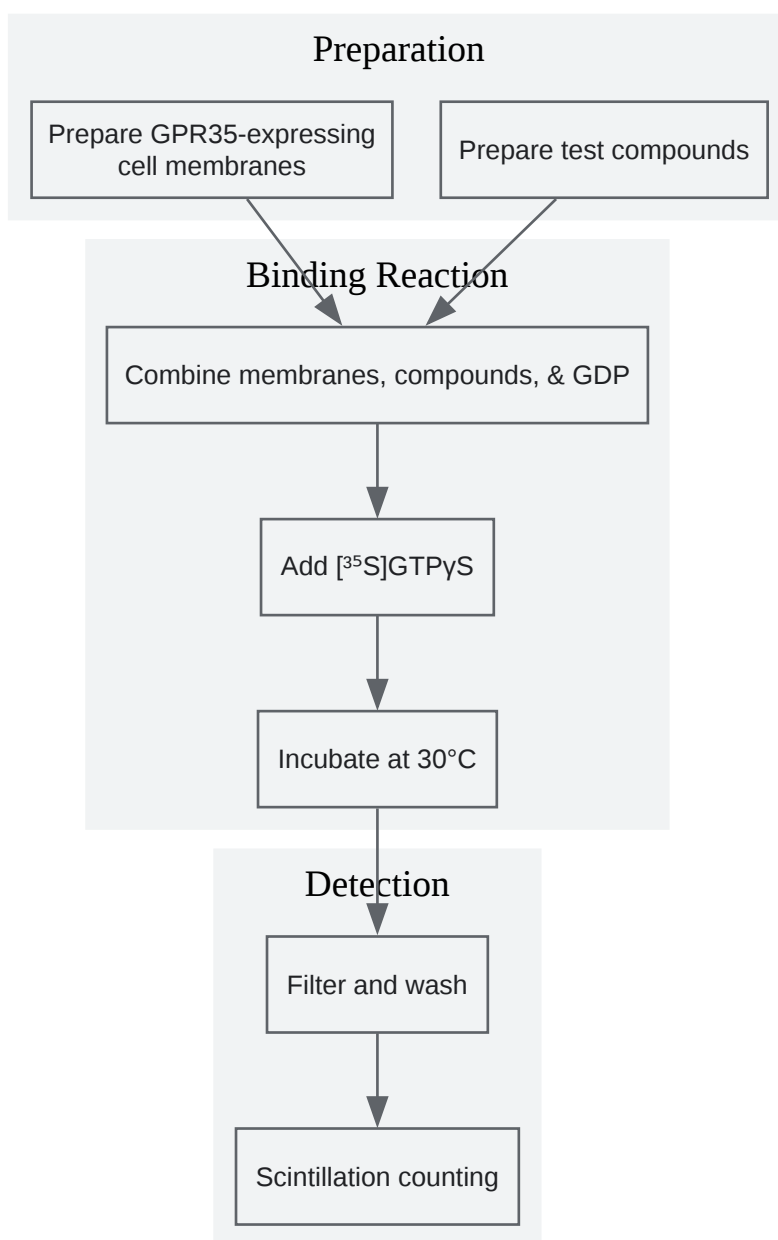
This assay provides a direct measure of G protein activation upon ligand binding to the receptor.

Principle: In the inactive state, the $G\alpha$ subunit of a heterotrimeric G protein is bound to GDP. Upon GPCR activation, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, $[^{35}\text{S}]\text{GTP}\gamma\text{S}$. When the receptor is activated by an agonist, the $G\alpha$ subunit binds to $[^{35}\text{S}]\text{GTP}\gamma\text{S}$. The amount of incorporated radioactivity is then measured, which is proportional to the level of G protein activation.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Detailed Protocol:

- **Membrane Preparation:** Prepare cell membranes from cells overexpressing GPR35. This typically involves cell lysis and centrifugation to isolate the membrane fraction.
- **Assay Buffer:** Prepare an assay buffer containing GDP, MgCl_2 , and other necessary components.
- **Reaction Mixture:** In a microplate, combine the cell membranes, test compounds, and GDP.
- **Initiation of Reaction:** Add $[^{35}\text{S}]\text{GTP}\gamma\text{S}$ to initiate the binding reaction.
- **Incubation:** Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
- **Termination and Filtration:** Stop the reaction by rapid filtration through a filter mat, which traps the membranes while allowing unbound $[^{35}\text{S}]\text{GTP}\gamma\text{S}$ to pass through.
- **Detection:** Wash the filter mat to remove non-specific binding, and then measure the radioactivity retained on the filter using a scintillation counter.

Experimental Workflow for GTP γ S Binding Assay



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Caption: Workflow for GPR35 GTPyS Binding Assay.

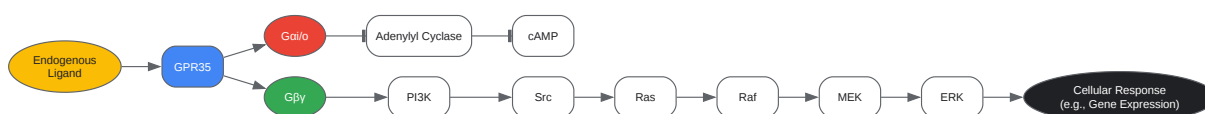
GPR35 Signaling Pathways

GPR35 is known to couple to multiple G protein families, primarily Gαi/o and Gα12/13, as well as engaging the β-arrestin pathway. This promiscuous coupling leads to a complex array of downstream signaling events.

Gαi/o-Mediated Signaling

Activation of the Gαi/o pathway by GPR35 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The Gβγ subunits released upon Gαi/o activation can also initiate their own signaling cascades, including the activation of the MAPK/ERK pathway through a series of intermediates.[15]

GPR35 Gαi/o Signaling Pathway



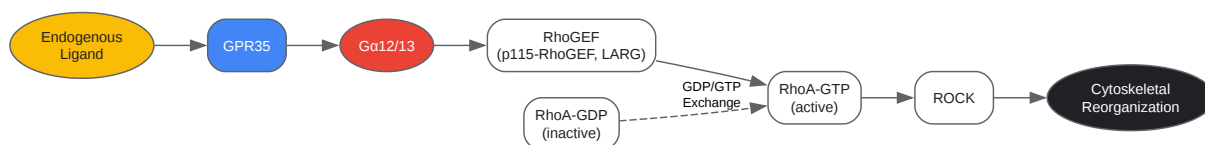
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Caption: GPR35 Gαi/o-mediated signaling pathway.

Gα12/13-Mediated Signaling

Coupling of GPR35 to Gα12/13 activates RhoGEFs (Rho Guanine Nucleotide Exchange Factors), such as p115-RhoGEF and LARG.[16][17][18] These RhoGEFs, in turn, activate the small GTPase RhoA, a key regulator of the actin cytoskeleton, leading to cellular responses like stress fiber formation and changes in cell morphology.

GPR35 Gα12/13 Signaling Pathway

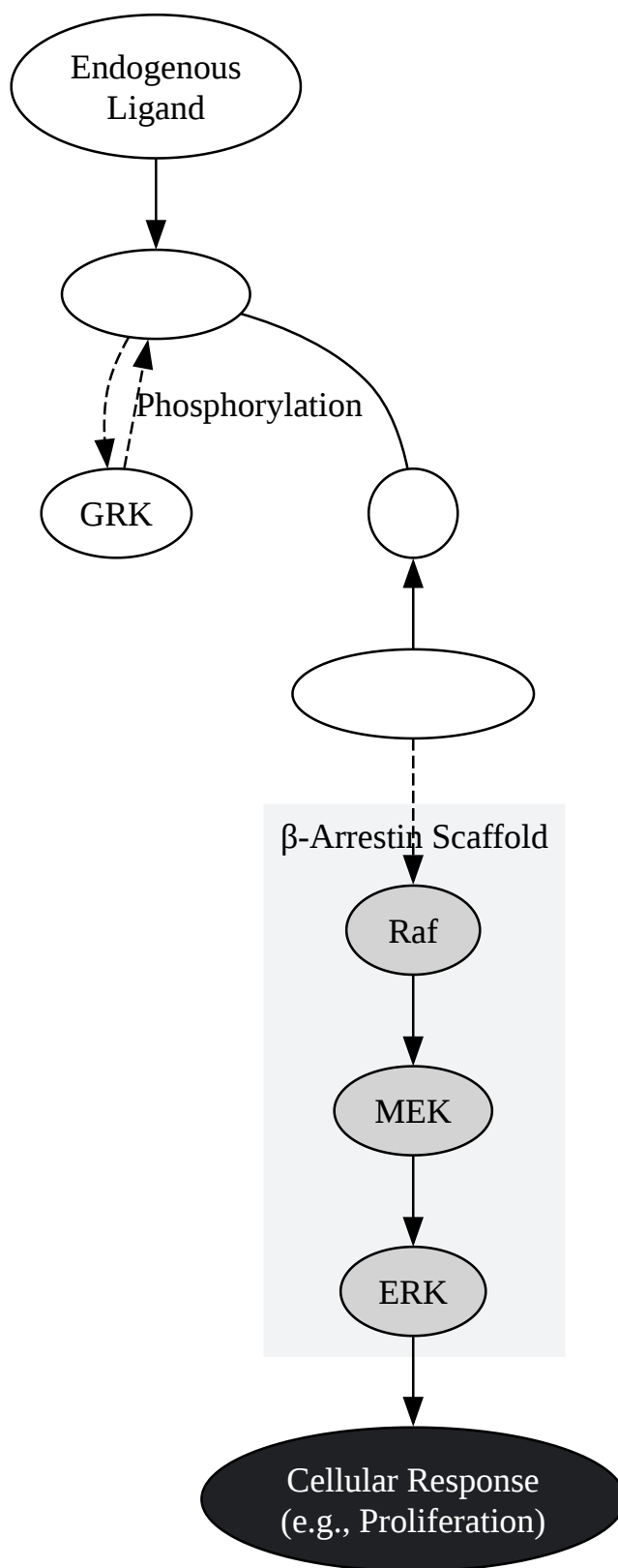


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Caption: GPR35 Gα12/13-mediated signaling pathway.

β-Arrestin-Mediated Signaling

In addition to its role in receptor desensitization and internalization, β-arrestin can act as a scaffold for signaling molecules, initiating G protein-independent signaling cascades. Upon GPR35 activation, β-arrestin can be recruited to the receptor and facilitate the activation of the ERK/MAPK pathway by bringing together components of the kinase cascade, such as Raf, MEK, and ERK.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)



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References

- 1. G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kynurenic acid as a ligand for orphan G protein-coupled receptor GPR35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GPR35 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 6. Aiming drug discovery at lysophosphatidic acid targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR35 promotes neutrophil recruitment in response to serotonin metabolite 5-HIAA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tango assay for ligand-induced GPCR- β -arrestin2 interaction: Application in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. [35S]GTPyS Binding in G Protein-Coupled Receptor Assays | Springer Nature Experiments [experiments.springernature.com]
- 13. GTPyS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [35S]GTPyS Binding | Springer Nature Experiments [experiments.springernature.com]
- 15. G Protein-Coupled Receptor-Mediated Mitogen-Activated Protein Kinase Activation through Cooperation of G α_q and G α_i Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. Regulation of RhoGEF proteins by G12/13-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. embopress.org [embopress.org]
- 19. beta-Arrestin scaffolding of the ERK cascade enhances cytosolic ERK activity but inhibits ERK-mediated transcription following angiotensin AT1a receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Scholars@Duke publication: Signal transduction at GPCRs: Allosteric activation of the ERK MAPK by β -arrestin. [scholars.duke.edu]
- 21. ERK and β -arrestin interaction: a converging-point of signaling pathways for multiple types of cell-surface receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
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